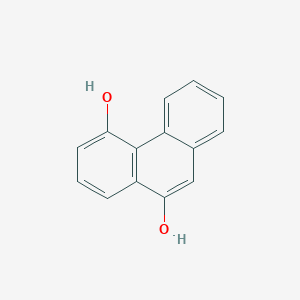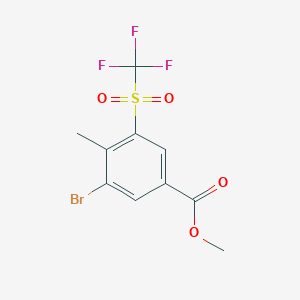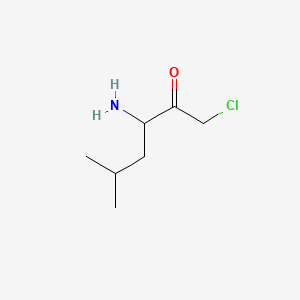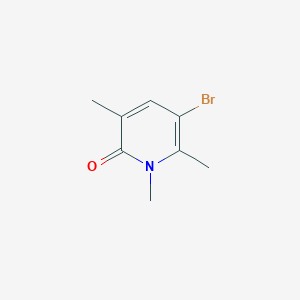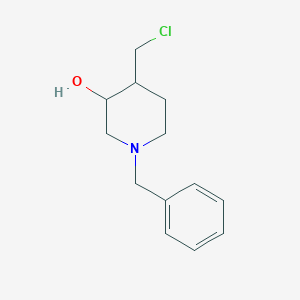![molecular formula C12H22N2 B13971191 3-Cyclopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13971191.png)
3-Cyclopropyl-3,9-diazaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural framework. This compound belongs to the class of spiro compounds, which are known for their intriguing conformational and configurational properties. The spiro[5.5]undecane skeleton is chiral, and its chirality is due to the helicity of the spirane skeleton .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3,9-diazaspiro[5.5]undecane involves several steps, typically starting with the formation of the spirocyclic core. One common method involves the use of cyclopropylamine and a suitable spirocyclic precursor. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the correct formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropyl-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
3-Cyclopropyl-3,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological receptors.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it has been reported to act as a competitive γ-aminobutyric acid type A receptor antagonist. This interaction inhibits the receptor’s activity, leading to various physiological effects, including immunomodulation .
Comparación Con Compuestos Similares
Similar Compounds
3,9-Diazaspiro[5.5]undecane: Similar in structure but lacks the cyclopropyl group.
1-Oxa-9-azaspiro[5.5]undecane: Contains an oxygen atom in the spirocyclic ring, leading to different chemical properties
Uniqueness
3-Cyclopropyl-3,9-diazaspiro[5.5]undecane is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .
Propiedades
Fórmula molecular |
C12H22N2 |
|---|---|
Peso molecular |
194.32 g/mol |
Nombre IUPAC |
3-cyclopropyl-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C12H22N2/c1-2-11(1)14-9-5-12(6-10-14)3-7-13-8-4-12/h11,13H,1-10H2 |
Clave InChI |
VSJVZUAOJSNQBR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2CCC3(CCNCC3)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


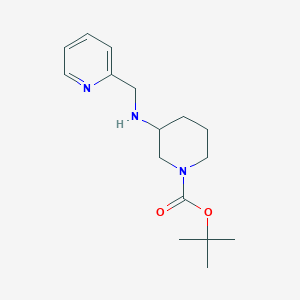
![Methyl 3-[5-(2-chlorophenyl)-2-oxothieno[3,2-e][1,4]diazepin-7-yl]propanoate](/img/structure/B13971114.png)

![6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13971128.png)
